![molecular formula C34H38O12 B12373242 [(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,7R)-5-[(3S,7S)-7-acetyloxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions under acidic or basic conditions.
Functionalization: Introduction of acetyloxy groups and other functional groups through esterification or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of [(3S,7R)-5-[(3S,7S)-7-acetyloxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(3S,7R)-5-[(3S,7S)-7-hydroxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate
- [(3S,7R)-5-[(3S,7S)-7-methoxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate
Uniqueness
[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-5-yl]-6’,7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2’-oxane]-7-yl] acetate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C34H38O12 |
|---|---|
Molekulargewicht |
638.7 g/mol |
IUPAC-Name |
[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate |
InChI |
InChI=1S/C34H38O12/c1-17-9-7-11-33(43-17)13-21-23(15-41-33)27(37)31(5,45-19(3)35)29(39)25(21)26-22-14-34(12-8-10-18(2)44-34)42-16-24(22)28(38)32(6,30(26)40)46-20(4)36/h15-18H,7-14H2,1-6H3/t17?,18?,31-,32+,33-,34-/m1/s1 |
InChI-Schlüssel |
XDRDZGUQBNNXLG-WDBHYTGXSA-N |
Isomerische SMILES |
CC1CCC[C@@]2(O1)CC3=C(C(=O)[C@](C(=O)C3=CO2)(C)OC(=O)C)C4=C5C[C@]6(CCCC(O6)C)OC=C5C(=O)[C@](C4=O)(C)OC(=O)C |
Kanonische SMILES |
CC1CCCC2(O1)CC3=C(C(=O)C(C(=O)C3=CO2)(C)OC(=O)C)C4=C5CC6(CCCC(O6)C)OC=C5C(=O)C(C4=O)(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B12373168.png)
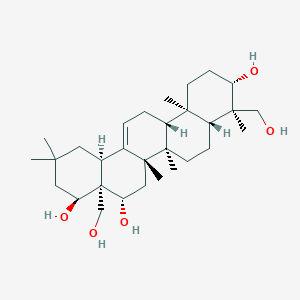
![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)

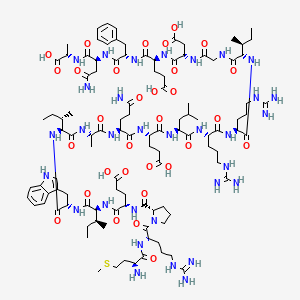
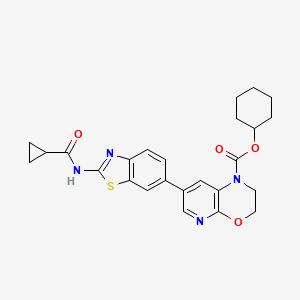
![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)
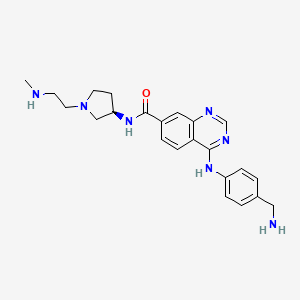
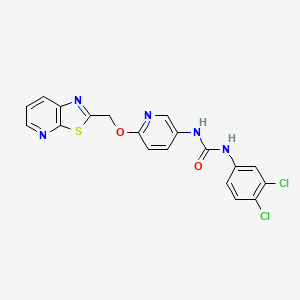
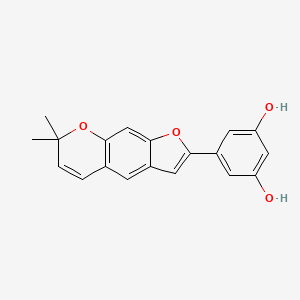
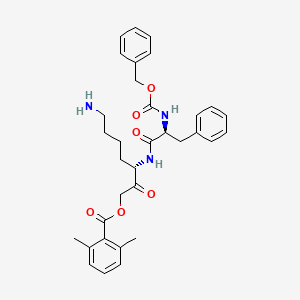
![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
